![molecular formula C9H14F3NO4 B13417273 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide is a complex organic compound characterized by the presence of trifluoromethyl and acetamide groups. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to an acetamide moiety, and a substituted oxane ring. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a trifluoroacetamide derivative with a suitably protected oxane ring precursor. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves techniques such as recrystallization or chromatography to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxane ring structure may also play a role in the compound’s overall bioactivity by influencing its conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl and acetamide groups but lacking the substituted oxane ring.
2,2,2-Trifluoro-N-methylacetamide: Another related compound with a methyl group instead of the substituted oxane ring.
Uniqueness
The presence of the substituted oxane ring in 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide distinguishes it from other trifluoroacetamide derivatives. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H14F3NO4 |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4-,5-,6?,7+/m0/s1 |
Clé InChI |
QRZHBFJQGCCEPR-WJCGWMGPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](CC(O1)OC)NC(=O)C(F)(F)F)O |
SMILES canonique |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





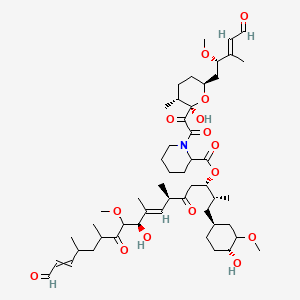
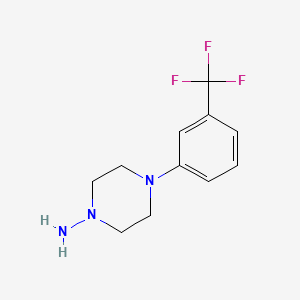
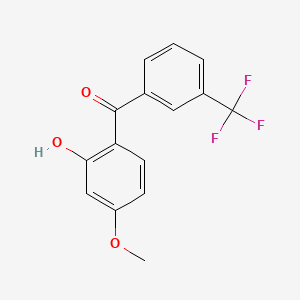


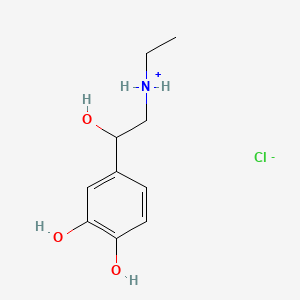
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)

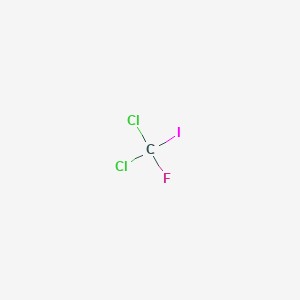
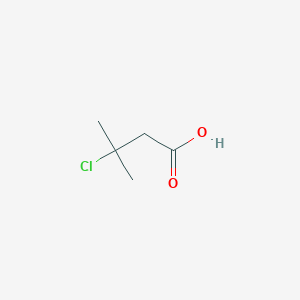
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
